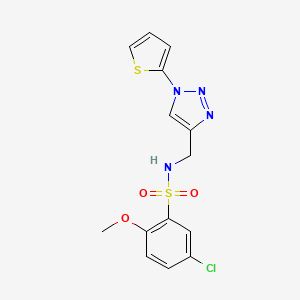
5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a chemical compound often utilized in various scientific research fields due to its unique chemical structure and properties. Its molecular composition and reactive capabilities make it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves a multi-step organic synthesis process. One common method includes:
Formation of the Benzene Sulfonamide Backbone: : This typically involves sulfonation of 5-chloro-2-methoxyaniline, using chlorosulfonic acid.
Introduction of the 1,2,3-Triazole Ring: : Via Huisgen cycloaddition, often referred to as "click chemistry," between an azide and an alkyne. Here, the azide functional group is introduced onto the benzenesulfonamide derivative, followed by cycloaddition with a terminal alkyne.
Attachment of the Thiophene Group: : Involves coupling reactions such as Suzuki-Miyaura or Stille coupling, attaching the thiophene ring to the triazole moiety.
Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow chemistry to enhance yield and purity while reducing reaction time. Key techniques include precise temperature control, automated reagent addition, and real-time monitoring to optimize reaction conditions and scale-up processes.
化学反応の分析
Types of Reactions it Undergoes: 5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Particularly at the methoxy group, leading to the formation of corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the nitro group (if present) to an amino group.
Substitution: : The chloro group can be substituted through nucleophilic aromatic substitution.
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : Nucleophiles like ammonia or primary amines under heat and solvent conditions like dimethyl sulfoxide (DMSO).
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Corresponding substituted derivatives
科学的研究の応用
Chemistry:
Used as a starting material for the synthesis of more complex molecules.
Plays a role in studying reaction mechanisms and kinetics.
Functions as a molecular probe to study enzyme interactions and activity.
Potential application as a pharmacophore in drug design due to its sulfonamide group, which is common in many antimicrobial and diuretic drugs.
Utilized in the development of novel materials, including polymers and dyes.
作用機序
The biological mechanism of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves its interaction with specific enzymes or receptors. It can act as an inhibitor or activator by binding to active sites or allosteric sites, altering the enzyme's activity.
Molecular Targets and Pathways Involved:Enzymes: : Proteases, kinases
Pathways: : Signal transduction pathways
類似化合物との比較
Unique Aspects:
The combination of a chloro, methoxy, and sulfonamide functional groups with a thiophene-1,2,3-triazole framework is unique, providing specific reactivity and binding characteristics.
Sulfonamides: : Compounds like sulfamethoxazole
Triazoles: : Compounds like fluconazole
Thiophene Derivatives: : Compounds like thiophene-2-carboxamide
This comparison highlights the unique multi-functional nature of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, setting it apart from other compounds in similar categories.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-22-12-5-4-10(15)7-13(12)24(20,21)16-8-11-9-19(18-17-11)14-3-2-6-23-14/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIHQCUOTBKMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














